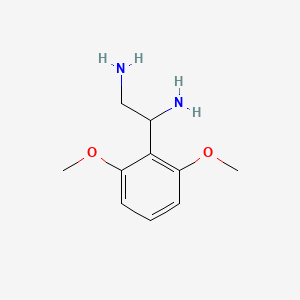

1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine

Description

Overview of Vicinal Diamines as Privileged Scaffolds in Organic and Inorganic Chemistry

Vicinal diamines, or 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. This structural motif is considered a "privileged scaffold" in chemistry. The term, first introduced in the late 1980s, describes molecular frameworks that can serve as high-affinity ligands for multiple biological targets or as versatile components in catalysis researchgate.netresearchgate.net.

The utility of vicinal diamines stems from several key features:

Chelation: The two nitrogen atoms can coordinate to a single metal center, forming a stable five-membered ring. This bidentate chelation is fundamental to their role in coordination chemistry and catalysis.

Chirality: When the carbon backbone is appropriately substituted, vicinal diamines can be chiral. Chiral vicinal diamines are indispensable in asymmetric synthesis, where they transfer stereochemical information from the catalyst to the product, enabling the selective formation of one enantiomer over the other nih.govua.es.

Structural Rigidity and Flexibility: The ethane backbone provides a degree of conformational rigidity, which is crucial for creating a well-defined chiral environment around a metal center. At the same time, substituents on the nitrogen atoms and the carbon backbone can be modified to fine-tune the steric and electronic properties of the molecule.

Biological Activity: The 1,2-diamine motif is present in numerous natural products and pharmaceutical agents, highlighting its importance in molecular recognition and biological processes nih.govnih.gov.

These characteristics have led to the widespread use of vicinal diamines as ligands for a vast array of metal-catalyzed reactions, including asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. They are also used as organocatalysts and as starting materials for the synthesis of more complex molecules ua.esnih.govresearchgate.net.

Structural Classification and Nomenclature of Aryl-Substituted Ethane-1,2-diamines

1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine belongs to the family of aryl-substituted ethane-1,2-diamines. The nomenclature of such compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

According to IUPAC recommendations, the parent structure is the longest carbon chain containing the principal functional groups, in this case, the two amine groups. The parent hydride is "ethane," and the presence of two amino groups makes it an "ethanediamine."

Numbering: The carbon chain is numbered to give the locants of the amino groups, resulting in "ethane-1,2-diamine."

Substitution: The phenyl group with its two methoxy (B1213986) substituents is treated as a substituent on the ethane backbone. It is located at the first carbon atom, leading to the name "this compound." The numbers '2' and '6' specify the positions of the methoxy groups on the phenyl ring.

This systematic naming precisely describes the connectivity of the molecule. Further substitution on the nitrogen atoms would be designated with an N or N' locant to distinguish between the two amine groups ua.es. For instance, if a methyl group were on the nitrogen at position 1, it would be named N¹-methyl-1-(2,6-dimethoxyphenyl)ethane-1,2-diamine.

Rationale for Research on this compound and Related Analogues

The specific substitution pattern of this compound provides a compelling scientific rationale for its investigation as a chiral ligand or organocatalyst. The interest lies in the predictable, yet powerful, influence of the ortho-methoxy groups on the phenyl ring. These influences can be broadly categorized into steric and electronic effects.

Electronic Effects: The methoxy groups (-OCH₃) are strong electron-donating groups through resonance. The presence of two such groups on the phenyl ring increases the electron density of the aromatic system. When this compound is used as a ligand, this enhanced electron density can be transmitted to a coordinated metal center, potentially modifying its reactivity and catalytic activity. An electron-rich metal center is often more reactive in oxidative addition steps, which are crucial in many catalytic cycles.

Steric Effects: The placement of two methoxy groups at the ortho positions (2 and 6) creates significant steric bulk around the C1 carbon of the diamine backbone. This steric hindrance can have several important consequences in a catalytic setting:

It can influence the conformational preference of the ligand, locking it into a specific geometry. This rigidity is highly desirable in asymmetric catalysis as it creates a more defined and predictable chiral pocket.

The bulky aryl group can effectively shield certain quadrants around the metal center, directing the approach of a substrate and thereby enhancing enantioselectivity in a reaction.

It may prevent catalyst deactivation pathways, such as the formation of inactive dimer species.

The combination of these steric and electronic properties makes the 2,6-dimethoxyphenyl motif a valuable design element in ligand synthesis. Research on ligands with similar ortho-substitutions has demonstrated that these effects can be harnessed to fine-tune the performance of catalysts for specific transformations researchgate.netnih.gov. Therefore, the synthesis and evaluation of this compound is a logical step in the ongoing effort to develop new, highly effective catalysts for asymmetric synthesis.

Scope and Organization of the Research Outline

This article serves as a foundational overview of the chemical compound this compound from a research perspective. It begins by establishing the importance of the broader class of vicinal diamines as privileged structures in chemistry. It then details the systematic nomenclature used to define the molecule's specific structure. The core of the article focuses on the scientific rationale for investigating this compound, dissecting the expected steric and electronic contributions of its unique 2,6-dimethoxyphenyl substituent. The subsequent sections provide illustrative data from related, well-studied vicinal diamines to highlight the potential applications and performance metrics that researchers would target when studying this specific molecule.

Detailed Research Findings

While specific, peer-reviewed research findings on the synthesis and application of this compound are not widely available in the current literature, its potential can be inferred from extensive studies on analogous chiral vicinal diamines. The following table presents representative data for well-known chiral vicinal diamine ligands in asymmetric catalysis. This information illustrates the types of applications and the high levels of stereoselectivity that could be anticipated from new, rationally designed ligands like this compound.

Interactive Data Table: Representative Applications of Chiral Vicinal Diamine Ligands in Asymmetric Catalysis

Note: The following data is for structurally related, well-established ligands and is provided to illustrate the potential applications of the title compound.

| Ligand/Catalyst System | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| (S,S)-Ts-DPEN / RuCl₂ | Asymmetric Transfer Hydrogenation | Acetophenone (B1666503) | >95% | 97% |

| (R,R)-DACH / Salen-Co(III) | Hydrolytic Kinetic Resolution | Propylene Oxide | ~45% | >98% |

| (R,R)-DPEN derivative | Asymmetric Mannich Reaction | N-Boc-imine & Acetone | 90% | 96% |

| (1R,2R)-DACH / Ti(OiPr)₄ | Asymmetric Cyanosilylation | Benzaldehyde | 92% | 91% |

Ts-DPEN: N-tosyl-1,2-diphenylethane-1,2-diamine* DACH: 1,2-diaminocyclohexane DPEN: 1,2-diphenylethane-1,2-diamine

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

1-(2,6-dimethoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2O2/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5,7H,6,11-12H2,1-2H3 |

InChI Key |

OEFZNWLHWVRJJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(CN)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereocontrol for 1 2,6 Dimethoxyphenyl Ethane 1,2 Diamine

Total Synthesis Approaches for the Compound and its Stereoisomers

The total synthesis of chiral 1,2-diamines requires precise control over stereochemistry at two adjacent carbon centers. Modern synthetic chemistry offers several powerful approaches, including asymmetric catalysis, the use of chiral auxiliaries, and multi-step sequences from readily available materials. nih.gov The most logical precursors for the synthesis of 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine are 2',6'-dimethoxyacetophenone (B105267) thermofisher.com or 2,6-dimethoxybenzaldehyde (B146518), which provide the core carbon skeleton and the substituted phenyl group.

Catalytic asymmetric synthesis represents the most efficient and atom-economical approach to obtaining enantiomerically pure compounds. rsc.orgrsc.org These methods utilize a small amount of a chiral catalyst to generate large quantities of a chiral product with high enantioselectivity.

A key strategy for installing the chiral centers involves the enantioselective reduction of a carbon-nitrogen or carbon-oxygen double bond at a prostereogenic center.

One potential route is the asymmetric transfer hydrogenation (ATH) of an α-amino ketone intermediate. This would begin with the synthesis of 2-amino-1-(2,6-dimethoxyphenyl)ethan-1-one, which is then subjected to reduction. Chiral ruthenium or rhodium complexes, often featuring chiral diamine and phosphine (B1218219) ligands, are highly effective for this type of transformation, yielding the target diamine with controlled stereochemistry. researchgate.net

Alternatively, a route involving an oxime intermediate can be envisioned. 2',6'-Dimethoxyacetophenone can be converted to its corresponding oxime, 1-(2,6-dimethoxyphenyl)ethan-1-one oxime. The asymmetric reduction of this oxime or its O-alkyl ethers, for instance using chiral borane (B79455) reagents, can provide the chiral amine at the C1 position. Subsequent steps would be required to install the second amino group at the C2 position. A more integrated approach could involve the asymmetric reduction of a pre-functionalized oxime, such as an α-amino oxime derivative, to install both stereocenters with high diastereoselectivity.

The formation of the C1-C2 bond via a stereoselective reaction is another powerful strategy. This approach constructs the carbon backbone and sets the stereochemistry simultaneously.

Asymmetric Aza-Henry Reaction: This reaction involves the addition of nitromethane (B149229) to an imine. For this target, an imine formed from 2,6-dimethoxybenzaldehyde and a suitable amine (e.g., benzylamine) would be reacted with nitromethane in the presence of a chiral catalyst, such as a copper-bis(oxazoline) (Cu-BOX) complex. This would generate a chiral β-nitroamine. Subsequent reduction of the nitro group to an amine would complete the synthesis of the 1,2-diamine scaffold. nih.govbohrium.com

Asymmetric Aza-Mannich Reaction: In a similar vein, the aza-Mannich reaction uses an enolate or its equivalent as the nucleophile. A chiral Lewis acid or Brønsted acid could catalyze the addition of a silyl (B83357) ketene (B1206846) acetal (B89532) to an imine derived from 2,6-dimethoxybenzaldehyde. This would form a β-amino ester, which could then be converted to the target diamine through reduction and other functional group manipulations. nih.govbohrium.com

| Plausible Asymmetric Catalytic Approach | Key Transformation | Precursor | Catalyst Type | Expected Intermediate |

| Asymmetric Transfer Hydrogenation | C=O Reduction | 2-Amino-1-(2,6-dimethoxyphenyl)ethan-1-one | Chiral Ru- or Rh-Diamine Complex | Chiral 1,2-Diamine |

| Asymmetric Aza-Henry Reaction | C-C Bond Formation | Imine of 2,6-dimethoxybenzaldehyde | Chiral Cu-BOX Complex | Chiral β-Nitroamine |

| Asymmetric Aza-Mannich Reaction | C-C Bond Formation | Imine of 2,6-dimethoxybenzaldehyde | Chiral Lewis or Brønsted Acid | Chiral β-Amino Ester |

This classical approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. nih.gov For the synthesis of this compound, a chiral auxiliary such as (S)-(-)-2-amino-2-phenylethanol could be condensed with 2,6-dimethoxybenzaldehyde to form a chiral aminal or related intermediate. Diastereoselective addition of a one-carbon nucleophile (e.g., cyanide followed by reduction, or a methyl organometallic reagent) to the imine-like bond would establish the stereocenter at C1 relative to the auxiliary. Subsequent hydrolytic or reductive cleavage of the auxiliary would then furnish the enantiomerically enriched diamine.

A reliable, albeit often less elegant, method is a linear multi-step synthesis from a simple starting material, which produces the racemic product that can be resolved in a final step. A plausible sequence starting from 2',6'-dimethoxyacetophenone is as follows:

α-Halogenation: The acetophenone (B1666503) is first brominated at the α-position, for example using bromine in methanol (B129727) or N-bromosuccinimide (NBS), to yield 2-bromo-1-(2,6-dimethoxyphenyl)ethan-1-one.

Azide (B81097) Substitution: The resulting α-bromoketone undergoes nucleophilic substitution with sodium azide in a polar aprotic solvent like DMF to produce 2-azido-1-(2,6-dimethoxyphenyl)ethan-1-one.

Simultaneous Reduction: The final step involves the reduction of both the azide and the ketone functionalities. This can be achieved in a single pot using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, or through catalytic hydrogenation using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst. This produces racemic this compound. The enantiomers can then be separated by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.

Asymmetric Synthetic Routes Utilizing Chiral Catalysis

Functionalization and Derivatization Strategies of the 1,2-Diamine Scaffold

The two primary amine groups of this compound offer versatile handles for further molecular elaboration. The ability to selectively functionalize one or both nitrogen atoms is crucial for its application as a ligand or synthetic intermediate.

Common derivatization strategies include:

N-Alkylation: The amines can be alkylated using alkyl halides, though this method can be difficult to control and may lead to over-alkylation. A more controlled method is reductive amination, where the diamine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to yield mono- or di-N-alkylated products.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base provides stable amide or sulfonamide derivatives. This allows for the introduction of a wide variety of functional groups and can be used to protect one of the amines while the other is manipulated.

Heterocycle Formation: The 1,2-diamine motif is an excellent precursor for various nitrogen-containing heterocycles.

Condensation with aldehydes or ketones yields chiral imidazolines.

Reaction with phosgene (B1210022) or its equivalents (e.g., carbonyldiimidazole) leads to the formation of a cyclic urea, an imidazolidin-2-one.

Reaction with salicylaldehyde (B1680747) or its derivatives forms Schiff base ligands, such as N,N'-disalicylidene derivatives, which are important in coordination chemistry. nih.gov

| Reaction Type | Reagent(s) | Product Class | Example |

| N-Alkylation | Alkyl Halide or Aldehyde/NaBH₃CN | Secondary/Tertiary Amines | N,N'-Dimethyl-1-(2,6-dimethoxyphenyl)ethane-1,2-diamine |

| N-Acylation | Acetyl Chloride / Base | Diamide | N,N'-Diacetyl-1-(2,6-dimethoxyphenyl)ethane-1,2-diamine |

| N-Sulfonylation | Tosyl Chloride / Base | Disulfonamide | N,N'-Ditosyl-1-(2,6-dimethoxyphenyl)ethane-1,2-diamine |

| Imidazoline Formation | Aldehyde / Acid Catalyst | Imidazoline | 2-Alkyl/Aryl-4-(2,6-dimethoxyphenyl)-4,5-dihydro-1H-imidazole |

| Cyclic Urea Formation | Phosgene or CDI | Imidazolidin-2-one | 4-(2,6-Dimethoxyphenyl)imidazolidin-2-one |

Formation of Schiff Base Derivatives

Specific examples and detailed research findings on the formation of Schiff base derivatives from this compound are not present in the available literature. General methods for Schiff base formation typically involve the condensation of a primary amine with an aldehyde or ketone, often with acid catalysis and removal of water. However, without experimental data, the reactivity of this specific diamine and the properties of the resulting Schiff bases cannot be detailed.

N-Alkylation and N-Acylation Reactions

There is no specific information in the reviewed literature concerning the N-alkylation or N-acylation of this compound. These reactions are fundamental for modifying the steric and electronic properties of the diamine and for preparing more complex ligands. While general protocols for N-alkylation (e.g., using alkyl halides) and N-acylation (e.g., using acyl chlorides or anhydrides) are common for diamines, their application to this specific substrate has not been documented.

Preparation of Chiral Ligand Precursors from the Diamine

The use of this compound as a precursor for chiral ligands is not described in the accessible scientific literature. The development of new chiral ligands is a vibrant area of research, and while many vicinal diamines serve as the backbone for such ligands, this particular compound has not been featured in published studies.

Table of Mentioned Compounds

Coordination Chemistry of 1 2,6 Dimethoxyphenyl Ethane 1,2 Diamine As a Ligand

Ligand Properties and Chelation Modes

Bidentate Coordination through Amine Nitrogen Atoms

Like its parent, ethane-1,2-diamine, 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine is expected to function as a classic bidentate chelating ligand. libretexts.orgbyjus.comatamanchemicals.com Chelation involves the ligand binding to a central metal ion through two of its donor atoms simultaneously. purdue.edu In this case, the two nitrogen atoms of the diamine moiety each possess a lone pair of electrons available for donation to a metal center, allowing the ligand to "grasp" the metal ion. libretexts.orgatamanchemicals.com This bidentate coordination results in the formation of a highly stable five-membered chelate ring (M-N-C-C-N). nih.gov The formation of such a ring structure, known as the chelate effect, confers significant thermodynamic stability to the resulting metal complex compared to complexes formed with analogous monodentate amine ligands like ammonia.

Influence of the Dimethoxy Phenyl Moiety on Electronic and Steric Properties

The presence of the 1-(2,6-dimethoxyphenyl) substituent significantly modifies the electronic and steric profile of the ethane-1,2-diamine backbone.

Electronic Effects: The two methoxy (B1213986) (-OCH₃) groups on the phenyl ring are strong electron-donating groups due to the resonance effect. This increased electron density on the phenyl ring is expected to have an inductive effect on the diamine backbone. Consequently, the nitrogen atoms become more electron-rich and therefore more basic and stronger Lewis bases compared to unsubstituted ethane-1,2-diamine. This enhanced donor capacity can lead to the formation of more stable metal complexes. nih.gov

Steric Effects: The 2,6-disubstituted phenyl group is sterically demanding. This bulkiness in close proximity to the coordination sphere can exert significant influence over the geometry of the resulting metal complexes. The steric hindrance may:

Influence the coordination number of the metal center, potentially preventing the coordination of a full set of ligands that might otherwise be possible with a less bulky ligand like ethane-1,2-diamine.

Dictate the stereochemistry of the complex, favoring specific isomeric forms.

Inhibit the formation of certain structures, such as dimers or polymers, that might be accessible with smaller ligands. wikipedia.org

In catalytic applications, this steric bulk can create a specific chiral pocket around the metal center, which is crucial for enantioselective catalysis.

Synthesis and Characterization of Metal Complexes

Transition Metal Complexes (e.g., Ni(II), Cu(I), Fe(II), Mn(III), Zn(II), Pd(II), Pt(IV))

Complexes of ethane-1,2-diamine and its derivatives with a wide range of transition metals are well-documented. nih.govjocpr.compvpcollegepatoda.orgrsc.orgacs.orgnih.govhomescience.netresearchgate.netnih.gov It is anticipated that this compound would form stable complexes with metals such as nickel(II), copper(I), iron(II), manganese(III), zinc(II), palladium(II), and platinum(IV). nih.govjocpr.comacs.orgnih.govhomescience.netresearchgate.netnih.govnih.govacs.org The formation of these complexes is driven by the strong affinity of these metal ions for nitrogen-donor ligands. The specific geometry of the resulting complexes (e.g., square planar, tetrahedral, or octahedral) would be determined by the electronic configuration of the metal ion, its oxidation state, and the steric constraints imposed by the bulky ligand. nih.govnih.gov

The synthesis of metal complexes with this compound would likely follow well-established procedures for other diamine ligands. jocpr.com A general approach involves the direct reaction of a metal salt with the ligand in a suitable solvent.

A typical synthesis protocol would be:

Dissolving a soluble metal salt (e.g., chloride, nitrate, or sulfate) in a polar solvent such as ethanol, methanol (B129727), or water. jocpr.comnih.govnih.gov

Adding a stoichiometric amount of the this compound ligand, often dissolved in the same or a compatible solvent.

The reaction mixture may be stirred at room temperature or gently heated under reflux to facilitate complex formation. jocpr.com

The resulting metal complex may precipitate out of the solution upon formation or can be isolated by cooling the solution or by slow evaporation of the solvent. nih.gov

The collected solid product would then be washed with a suitable solvent to remove any unreacted starting materials and dried.

The table below outlines generalized reaction conditions for the formation of transition metal complexes with diamine ligands, which would be applicable for the title compound.

| Metal Ion | Typical Metal Salt | Solvent System | General Conditions |

| Ni(II) | NiCl₂·6H₂O, Ni(NO₃)₂·6H₂O | Ethanol, Methanol/Water | Stirring at room temperature or reflux. homescience.netmdpi.comnih.gov |

| Cu(I) | CuI, [Cu(CH₃CN)₄]PF₆ | Acetonitrile, THF | Inert atmosphere often required to prevent oxidation to Cu(II). tcichemicals.com |

| Fe(II) | FeCl₂, Fe(BF₄)₂·6H₂O | Methanol, Acetonitrile | Often prepared in situ under an inert atmosphere. nih.govnih.gov |

| Mn(III) | Mn(OAc)₃·2H₂O | Methanol, Ethanol | Often involves in situ oxidation from a Mn(II) precursor. acs.org |

| Zn(II) | ZnCl₂ | Methanol/Water | Stirring at room temperature. nih.govnih.gov |

| Pd(II) | PdCl₂, K₂PdCl₄ | Water, Acetonitrile | Stirring at room temperature or gentle heating. nih.govacs.orgacs.org |

| Pt(IV) | K₂PtCl₆ | Water | Often involves oxidation of a Pt(II) precursor. rsc.orgrsc.orgresearchgate.net |

The formation of a complex between a metal ion and this compound can be confirmed and studied using a variety of spectroscopic techniques. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for observing the coordination of the amine groups. Key expected observations include:

A shift in the N-H stretching vibrations. In the free ligand, N-H stretches typically appear in the 3300-3500 cm⁻¹ region. Upon coordination to a metal, the N-H bond is weakened, causing these bands to shift to lower frequencies (a redshift). rsc.org

Changes in the C-N stretching vibrations and N-H bending vibrations in the fingerprint region (below 1600 cm⁻¹) also provide evidence of complexation. researchgate.netkpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(IV)).

¹H NMR: Upon coordination, the chemical shifts of the protons on the ethylenediamine (B42938) backbone and the aromatic ring will be altered. Protons closer to the metal center typically experience a downfield shift due to the deshielding effect of the metal ion. rsc.orgresearchgate.net The coordination can also induce diastereotopicity in the methylene (B1212753) protons, leading to more complex splitting patterns. rsc.org

¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand will shift upon coordination, providing further evidence of the metal-ligand interaction. nih.gov

Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry is particularly useful for characterizing charged metal complexes.

The mass spectrum will show a peak corresponding to the molecular ion of the complex, [M+L]ⁿ⁺ or related species, confirming the stoichiometry of the complex. researchgate.netresearchgate.net

The isotopic pattern of the molecular ion peak can be crucial for confirming the identity of the metal, as many transition metals have distinctive isotopic distributions. researchgate.net

The table below summarizes the expected spectroscopic changes upon complexation.

| Technique | Spectroscopic Feature | Expected Change Upon Complexation |

| IR | N-H stretching frequency | Shift to lower wavenumber (redshift). rsc.org |

| ¹H NMR | -CH₂- and -NH₂ proton signals | Downfield shift; potential for more complex splitting. rsc.orgresearchgate.net |

| ¹³C NMR | Ligand carbon signals | Shift in resonance, confirming coordination. nih.gov |

| Mass Spec (ESI) | Molecular Ion Peak | Appearance of [M+L]ⁿ⁺, [M+L-H]ⁿ⁺, etc., confirming mass and stoichiometry. researchgate.netresearchgate.net |

Structural Elucidation via X-ray Crystallography of Metal-Diamine Complexes

No publicly available X-ray crystallography data for metal complexes of this compound could be located.

Other Metal Complexes (e.g., Lanthanides, Main Group Metals)

There is no specific literature detailing the synthesis or characterization of lanthanide or main group metal complexes with this compound.

Electronic Structure and Bonding in Coordination Compounds

Specific studies on the electronic structure and bonding characteristics of coordination compounds derived from this particular diamine ligand are not available.

Solution State Behavior and Stability of Metal-Diamine Complexes

Data regarding the stability constants, solution-state behavior, or speciation for metal complexes of this compound have not been reported in the reviewed literature.

Catalytic Applications of 1 2,6 Dimethoxyphenyl Ethane 1,2 Diamine Derived Systems

Asymmetric Catalysis with Chiral Diamine Ligands

Enantioselective Transformations (e.g., Michael Addition, Hydrosilylation, Ring-Opening Reactions)

No published research was found that details the use of 1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine or its derivatives as catalysts or ligands in these enantioselective transformations.

Chiral Catalyst Design and Optimization Strategies

There is no available literature on the specific design and optimization strategies for chiral catalysts based on this compound.

Investigation of Ligand Stereochemistry Influence on Enantioselectivity and Diastereoselectivity

Specific investigations into how the stereochemistry of this compound influences enantioselectivity and diastereoselectivity in catalytic reactions have not been reported.

Homogeneous Catalysis

Applications in Various Organic Transformations

No documented applications of this compound in broader homogeneous organic transformations were identified.

Mechanistic Studies of Catalytic Cycles and Intermediates

There are no mechanistic studies available that elucidate the catalytic cycles or intermediates involving complexes of this compound.

Investigations into the Biological Activity of 1 2,6 Dimethoxyphenyl Ethane 1,2 Diamine and Its Derivatives Preclinical Research Focus

In Vitro Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

No studies detailing the in vitro antibacterial or antifungal activity of 1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine or its derivatives were found. Research has been conducted on other N-substituted 1,2-ethanediamine and cyclohexane-1,2-diamine derivatives, which have shown antimicrobial properties against various bacterial and fungal strains. semanticscholar.orgnih.govnih.govnih.gov For instance, derivatives of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine have been synthesized and screened for activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. semanticscholar.org Similarly, studies on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have reported significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing promising minimum inhibitory concentration (MIC) values. nih.govnih.gov However, this research does not extend to derivatives containing the 2,6-dimethoxyphenyl group.

Exploration of Anticancer Effects and Mechanisms in Cell Lines

There is no available preclinical data on the anticancer effects of this compound or its derivatives in cancer cell lines. The broader class of ethylenediamine (B42938) derivatives has been investigated for potential cytotoxic activity. iiarjournals.orgiiarjournals.orgnih.gov For example, N,N'-bis(2-hydroxybenzyl)ethylenediamine dihydrochloride (B599025) salts have demonstrated concentration-dependent cytotoxicity in human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. iiarjournals.orgiiarjournals.org These studies suggest that the ethylenediamine scaffold can be a component of cytotoxic agents, but specific data for the 2,6-dimethoxyphenyl substituted version is absent from the literature.

Enzyme Inhibition and Receptor Binding Studies

No published research was identified that evaluates this compound or its derivatives as inhibitors of c-Met tyrosine kinase. The c-Met kinase is a known target in cancer therapy, and various small molecules have been developed as inhibitors. Some of these inhibitors feature a dimethoxy-substituted aromatic ring, such as certain 6,7-dimethoxy-4-anilinoquinoline derivatives, which have shown potent inhibitory activity against c-Met kinase. semanticscholar.orgnih.gov However, these compounds are structurally distinct from the this compound scaffold, and no direct inhibitory data exists for the latter.

A review of the literature did not yield any studies on the sigma-1 receptor binding profile of this compound or its derivatives. The sigma-1 receptor is a target for various central nervous system conditions, and numerous ligands have been developed. nih.gov The minimal pharmacophore for many sigma-1 receptor ligands is considered to be a phenylalkylamine structure, but specific binding affinity data (such as Kᵢ or IC₅₀ values) for the requested compound are not available. nih.gov

No information is available regarding the interaction of this compound or its derivatives with other specific biological targets in a preclinical setting.

Molecular Interactions and Binding Modes (e.g., via Molecular Docking)

As of the current available scientific literature, specific molecular docking studies and detailed analyses of the binding modes for the compound This compound are not publicly available. While research exists on various diamine derivatives and compounds containing a dimethoxyphenyl moiety, dedicated preclinical investigations into the molecular interactions of this particular compound have not been reported.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govugm.ac.id This method is frequently employed in drug design to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein or nucleic acid. mdpi.com The process involves predicting the binding mode and affinity, often calculated as a binding energy score. ugm.ac.id

In the broader context of related chemical structures, molecular docking has been a valuable tool. For instance, studies on other diamine-containing compounds have utilized this approach to elucidate their interaction with various biological targets. Research on derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamine, for example, used molecular docking to investigate their potential as antimalarial agents by modeling their interaction with the Plasmodium falciparum dihydrofolate reductase (pDHFR) enzyme. ugm.ac.id Similarly, novel inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) containing adamantane (B196018) and resin acid moieties were designed and their binding modes analyzed through molecular docking. mdpi.com

Furthermore, the significance of the dimethoxyphenyl group in molecular interactions has been noted in other studies. For example, the number and position of methoxy (B1213986) groups on a phenyl ring can influence the antioxidant activity of phenolic compounds. nih.gov

However, without specific studies on this compound, any discussion of its potential binding modes or molecular interactions would be purely speculative. The unique spatial arrangement of the 2,6-dimethoxy substituents on the phenyl ring, combined with the ethane-1,2-diamine backbone, would create a distinct three-dimensional structure and electrostatic potential surface. These features would govern its specific interactions with any potential biological target.

Future preclinical research, should it be undertaken, would likely involve the following steps:

Target Identification: Identifying a relevant biological target based on preliminary in-vitro screening or similarity to other known bioactive molecules.

Computational Modeling: Performing molecular docking simulations to predict the binding pose and affinity of this compound within the active site of the identified target.

Interaction Analysis: Analyzing the resulting docked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

Until such research is published, the specific molecular interactions and binding modes of this compound remain an area for future investigation.

Computational and Theoretical Investigations of 1 2,6 Dimethoxyphenyl Ethane 1,2 Diamine

Quantum Chemical Calculations (e.g., DFT) for Electronic and Geometric Structure Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for obtaining precise information about the electronic and geometric structure of 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size.

By solving approximations of the Schrödinger equation, DFT can be used to determine the molecule's minimum energy conformation (its most stable 3D shape). Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. ncsu.eduresearchgate.net Such calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's spatial arrangement. For instance, the orientation of the two methoxy (B1213986) groups relative to the phenyl ring and the conformation of the ethylenediamine (B42938) backbone are critical structural features that can be precisely modeled. ncsu.edu

Beyond geometry, DFT provides a wealth of information about the electronic structure. Key properties that can be calculated include:

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. This is crucial for predicting sites of reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are attractive or repulsive to other charged species.

These theoretical data points are essential for predicting how this compound will interact with other molecules, such as metal centers in a catalyst or substrates in a reaction.

Table 1: Calculated Geometric and Electronic Properties for this compound (Illustrative DFT Data) Note: The following data is illustrative and based on typical values for similar molecular fragments calculated with DFT at the B3LYP/6-311G(d,p) level. ncsu.eduresearchgate.net Actual values would require specific computation for this molecule.

| Parameter | Value |

|---|---|

| Bond Length (C-C, ethyl) | 1.54 Å |

| Bond Length (C-N) | 1.47 Å |

| Bond Length (Ar-C) | 1.52 Å |

| Bond Length (Ar-O) | 1.39 Å |

| Dihedral Angle (N-C-C-N) | ~60° (gauche) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.2 eV |

| HOMO-LUMO Gap | 6.0 eV |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's laws of motion, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.comnih.gov

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The molecule possesses several rotatable bonds, including the C-C bond of the diamine backbone and the bonds connecting the phenyl ring to the backbone and the methoxy groups. MD simulations can explore the potential energy surface to identify all stable and metastable conformations and determine the energy barriers between them. diva-portal.org This reveals the molecule's flexibility and the relative populations of different conformers at a given temperature. diva-portal.org

Solution Behavior: By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, MD can model how the diamine behaves in solution. This includes analyzing the formation and lifetime of hydrogen bonds between the amine groups and solvent molecules, as well as the hydrophobic interactions involving the phenyl ring. Understanding these solvation effects is critical, as they can significantly influence the molecule's preferred conformation and reactivity. diva-portal.org

Interaction with Interfaces: MD simulations can also be used to study the behavior of the molecule at interfaces, such as a lipid bilayer or the surface of a solid catalyst support. researchgate.net

A typical MD simulation involves defining a force field (a set of parameters that describes the potential energy of the system), placing the molecule in a simulation box often filled with solvent, and running the simulation for a duration ranging from nanoseconds to microseconds. mdpi.comnih.gov Analysis of the resulting trajectory provides detailed insights into the dynamic structural properties of the molecule.

Table 2: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Description/Value |

|---|---|

| Force Field | GAFF (General Amber Force Field) or CHARMM |

| Solvent Model | TIP3P or SPC/E Water |

| System Size | 1 diamine molecule + ~2000 water molecules |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Time Step | 2 fs |

Mechanistic Modeling of Reaction Pathways (e.g., Catalysis, Ligand Exchange)

Chiral 1,2-diamines are highly valuable as ligands in asymmetric catalysis. rsc.org Computational modeling can be used to unravel the detailed mechanisms of the chemical reactions they participate in, providing a step-by-step understanding of bond-breaking and bond-forming events.

When this compound acts as a ligand, it coordinates with a metal center to form a catalyst. Mechanistic modeling, often using DFT, can map the entire catalytic cycle. This involves:

Reactant and Product Optimization: Calculating the stable structures of the reactants (e.g., the catalyst-substrate complex) and products.

Transition State (TS) Searching: Identifying the high-energy transition state structures that connect reactants to products. The TS represents the energy maximum along the reaction coordinate and is crucial for determining the reaction rate.

Intermediate Identification: Locating any stable intermediates that may form during the reaction. For example, in a catalytic cycle, this could involve intermediates formed after substrate coordination but before product release. rsc.org

This approach can also be applied to model ligand exchange reactions , where the diamine ligand is displaced from a metal complex by another molecule. researchgate.net The calculations can determine whether the exchange proceeds through a dissociative mechanism (where the diamine leaves first) or an associative mechanism (where the new ligand binds first), based on the calculated activation energies for each pathway. researchgate.net Such insights are vital for understanding catalyst stability and lifetime.

Predictive Modeling for Biological Activity and Rational Ligand Design

The structural and electronic information derived from computational studies can be leveraged for predictive modeling. Chiral 1,2-diamines are common structural motifs in biologically active compounds and are used as scaffolds in drug design. rsc.org

Predictive Modeling for Biological Activity:

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The electronic and steric properties of this compound, as calculated by DFT (e.g., atomic charges, dipole moment, HOMO/LUMO energies) and MD (e.g., molecular shape, solvent accessible surface area), can be used as "descriptors" in a QSAR study. If a series of related diamine derivatives are synthesized and tested, a QSAR model could predict the activity of new, unsynthesized analogs, thereby guiding experimental efforts.

Rational Ligand Design:

Scaffold-Based Design: The this compound framework can serve as a starting point for designing new, more effective ligands or molecules with desired properties. Computational methods allow for systematic in-silico modification of the parent structure. For example, one could model the effects of:

Substituting the methoxy groups with other electron-donating or electron-withdrawing groups to tune the electronic properties of the phenyl ring.

Altering the substituents on the nitrogen atoms to modulate steric hindrance and solubility.

Replacing the phenyl ring with other aromatic or heterocyclic systems.

By calculating the properties of these virtual derivatives, researchers can pre-screen a large number of potential candidates and prioritize the most promising ones for synthesis. This rational, computation-driven approach significantly accelerates the discovery of new catalysts, materials, and potentially, therapeutic agents.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency

The future synthesis of 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine and its analogues will prioritize efficiency, sustainability, and stereochemical control. While classical methods for preparing chiral 1,2-diamines exist, emerging strategies promise greater atom economy and catalytic efficiency. rsc.orgnih.gov Research is moving beyond stoichiometric resolutions towards catalytic asymmetric syntheses that construct the chiral centers with precision. acs.org

Key areas for development include:

Catalytic Asymmetric Diamination of Alkenes: This is one of the most direct and atom-economical routes to 1,2-diamines. rsc.orgchemrxiv.org Future work will focus on developing metal catalysts (e.g., based on Palladium, Copper, or Iron) that can facilitate the direct addition of two nitrogen-containing groups across a styrenic precursor to the target compound. chemrxiv.org

Asymmetric Ring-Opening of Aziridines: The desymmetrization of meso-aziridines using nitrogen nucleophiles is a powerful strategy for accessing enantioenriched 1,2-diamines. rsc.orgorganic-chemistry.org Developing novel Lewis acid or Brønsted acid catalysts could enable the efficient synthesis of derivatives of this compound with high yields and enantioselectivity. rsc.orgnih.gov

Asymmetric Hydrogenation: The reduction of C=N double bonds in precursor molecules like α-imino ketones or enamines represents a highly efficient and clean method for creating the chiral amine centers. acs.org The focus will be on designing iridium or rhodium complexes with chiral ligands that can achieve high enantiomeric excess for substrates bearing the 2,6-dimethoxyphenyl moiety.

Table 1: Comparison of Emerging Synthetic Strategies for Chiral 1,2-Diamines

| Methodology | Core Principle | Potential Advantages for Synthesis | Key Research Challenges |

|---|---|---|---|

| Catalytic Asymmetric Diamination | Direct C-N bond formation across a C=C double bond. chemrxiv.org | High atom economy, directness. | Catalyst development, control of regioselectivity and stereoselectivity. |

| Asymmetric Ring-Opening | Desymmetrization of a prochiral meso-aziridine. rsc.org | High enantioselectivity, access to differentially substituted diamines. | Synthesis of aziridine (B145994) precursors, catalyst efficiency. |

| Asymmetric Hydrogenation | Catalytic reduction of a C=N bond. acs.org | High efficiency, clean reaction (H2 as reagent), industrial scalability. | Substrate scope, catalyst tolerance to functional groups. |

| Reductive Amination | Two-step or one-pot conversion of a ketone to an amine. acs.org | Use of readily available starting materials. | Control of over-alkylation, stereoselectivity. |

Rational Design of Highly Efficient and Selective Catalysts

The primary application foreseen for this compound is as a chiral ligand in asymmetric catalysis. researchgate.netresearchgate.net The rational, computer-aided design of catalysts will be instrumental in harnessing its potential. The sterically demanding 2,6-dimethoxy substituents can create a well-defined chiral pocket around a metal center, leading to high levels of stereocontrol in catalytic transformations.

Future research will involve:

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model the transition states of catalytic reactions involving ligands based on this diamine. acs.orgresearchgate.netnumberanalytics.com This will allow for the in silico prediction of enantioselectivity and guide the modification of the ligand structure for optimal performance. rsc.org

Fine-Tuning Steric and Electronic Properties: Systematically modifying the substituents on the phenyl ring or the N-substituents of the diamine to modulate the electronic and steric environment of the catalytic active site. This can enhance both the activity and selectivity of the resulting metal complexes. acs.org

Application in a Broader Range of Reactions: While diamine ligands are well-established in reactions like hydrogenations and Michael additions, future work should explore their use in a wider array of transformations, such as C-H activation, photoredox catalysis, and polymerization reactions. nih.govmdpi.comnih.gov

Table 2: Potential Asymmetric Catalytic Applications for Ligand-Metal Complexes

| Reaction Type | Metal Center | Role of the Diamine Ligand | Desired Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh, Ir, Ru | Creates a chiral environment to guide H₂ addition to a prochiral substrate. acs.org | Enantiomerically pure alcohols, amines, or alkanes. |

| Asymmetric Michael Addition | Cu, Ni, Zn | Controls the facial selectivity of nucleophilic attack on an α,β-unsaturated compound. mdpi.com | Chiral carbonyl compounds and related structures. |

| Asymmetric Allylic Alkylation | Pd, Ir | Dictates the stereochemistry of the nucleophilic substitution on an allylic substrate. acs.org | Enantiomerically enriched products with new C-C or C-N bonds. |

| Asymmetric C-H Amination | Fe, Co, Rh | Directs the insertion of a nitrene into a C-H bond with high stereocontrol. rsc.org | Chiral amines from simple hydrocarbon precursors. |

Exploration of Novel Coordination Architectures and Metal-Organic Frameworks

Beyond discrete molecular catalysts, this compound is an ideal candidate for incorporation into advanced materials like Metal-Organic Frameworks (MOFs). nih.govfrontiersin.org The creation of Chiral MOFs (CMOFs) using this diamine as a linker or strut could lead to materials with unique properties for enantioselective applications. researchgate.netnih.gov

Emerging research avenues include:

Direct Synthesis of CMOFs: Using the diamine directly as a building block during the solvothermal synthesis of MOFs. frontiersin.org This approach would embed the chirality of the diamine throughout the crystalline framework of the material.

Post-Synthetic Modification: Installing the chiral diamine into a pre-existing MOF that has open metal sites or reactive functionalities. This linker installation strategy allows for the precise placement of chiral centers within a porous architecture. acs.org

Applications in Enantioselective Separations and Sensing: The resulting CMOFs could be used as stationary phases in chiral chromatography for separating racemic mixtures. nih.gov Furthermore, their porous and chiral nature makes them promising candidates for developing luminescent sensors that can selectively detect one enantiomer of a chiral analyte. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Future integration of AI/ML will focus on:

Accelerated Catalyst Discovery: Training ML models on existing catalyst performance data to predict the efficiency and selectivity of new catalysts based on the diamine scaffold. rsc.orgmit.edu Genetic algorithms can be combined with quantum chemistry calculations to intelligently search the vast chemical space for optimal ligand structures. acs.orgquantumzeitgeist.com

De Novo Design of MOFs and Ligands: Using generative models to design novel MOF architectures or ligands with desired properties. researchgate.net These models can learn the "rules" of chemical structure and propose new, synthesizable molecules tailored for specific applications. desertsci.com

Predictive Biology and Toxicology: Employing ML models to predict the potential biological targets of derivatives and flag potential liabilities early in the discovery process. nih.gov This can help prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov

Table 3: Impact of AI/ML on the Research and Development Pipeline

| Research Area | AI/ML Application | Expected Outcome |

|---|---|---|

| Synthesis (7.1) | Retrosynthesis Prediction | Suggestion of optimal and novel synthetic routes. desertsci.com |

| Catalysis (7.2) | High-Throughput Virtual Screening | Rapid identification of promising catalyst candidates from large virtual libraries. numberanalytics.com |

| Materials (7.3) | Property Prediction for MOFs | Forecasting stability, porosity, and catalytic activity of new MOF structures. researchgate.net |

| Biology (7.4) | Bioactivity & Target Prediction | Prioritization of compounds for experimental screening based on predicted biological activity. nih.gov |

| Optimization | Generative Models | De novo design of optimized ligands, catalysts, and drug candidates. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.